1-ethyl-N-(2-methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-N~4~-(2-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-ETHYL-N~4~-(2-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific steps and conditions for the synthesis of this compound can vary, but generally include the following:
- Preparation of the pyrazolo[3,4-b]pyridine core.
- Introduction of the phenyl and methoxyphenyl groups through coupling reactions.
- Formation of the carboxamide group.
Chemical Reactions Analysis
1-ETHYL-N~4~-(2-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and methoxyphenyl groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biology: It can be used as a probe or marker in various biological assays.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-(2-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-ETHYL-N~4~-(2-METHOXYPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include:
4-Methoxyphenethyl isocyanate: Shares the methoxyphenyl group and is used in similar chemical reactions.
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
1- (3-Ethoxy-4-Methoxyphenyl)-2-MethylsulfonylethylaMine: Another compound with similar functional groups and applications.
Properties
Molecular Formula |
C22H20N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-ethyl-N-(2-methoxyphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20N4O2/c1-3-26-21-17(14-23-26)16(13-19(24-21)15-9-5-4-6-10-15)22(27)25-18-11-7-8-12-20(18)28-2/h4-14H,3H2,1-2H3,(H,25,27) |
InChI Key |
COMGRHNLYGINMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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